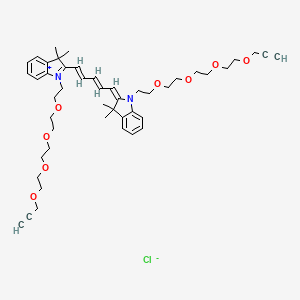
N,N'-bis-(propargyl-PEG4)-Cy5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis-(propargyl-PEG4)-Cy5 is a cyanine derivative with excitation/emission maximum 649/667 nm containing an alkyne group, which enables Click Chemistry to attach deeply colored and photostable Cyanine fluorophore to various molecules.
Aplicaciones Científicas De Investigación
Structural Characteristics
N,N'-bis-(propargyl-PEG4)-Cy5 has a molecular weight of approximately 819.5 g/mol and features unique properties due to its combination of functional groups:
- PEG Backbone : Enhances solubility and biocompatibility.
- Propargyl Groups : Facilitate bioorthogonal reactions, particularly in click chemistry.
- Cy5 Fluorophore : Provides strong fluorescence suitable for imaging applications.
Fluorescent Probing and Imaging
The Cy5 component enables this compound to act as a fluorescent probe. Its excitation and emission maxima at 649 nm and 667 nm, respectively, make it ideal for various fluorescence-based applications, including:
- Fluorescence Microscopy : Enhances visibility of biomolecules.
- Flow Cytometry : Facilitates the analysis of cell populations.
- Western Blotting : Allows for the detection of specific proteins.
Bioconjugation via Click Chemistry
This compound is extensively used in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages between the alkyne group of the compound and azide-bearing biomolecules. This application is critical for:
- Labeling Proteins and Nucleic Acids : Enhances detection sensitivity and specificity.
- Therapeutic Development : Facilitates the creation of targeted drug delivery systems.
Synthesis of PROTACs
This compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins. This application is significant in drug discovery for:
- Targeted Protein Degradation : Offers a novel approach to modulate protein levels within cells.
Case Study 1: Imaging Applications
In a study conducted by Ma et al., this compound was employed to label specific proteins in live cells. The results demonstrated that this compound significantly improved the signal-to-noise ratio in fluorescence microscopy, enabling clearer visualization of cellular processes .
Case Study 2: PROTAC Development
A recent publication highlighted the use of this compound as a linker in developing PROTACs targeting oncogenic proteins. The study found that these PROTACs effectively induced degradation of target proteins in cancer cells, showcasing the compound's utility in therapeutic contexts .
Propiedades
Fórmula molecular |
C47H63ClN2O8 |
|---|---|
Peso molecular |
819.48 |
Nombre IUPAC |
(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride |
InChI |
InChI=1S/C47H63N2O8.ClH/c1-7-24-50-28-32-54-36-38-56-34-30-52-26-22-48-42-18-14-12-16-40(42)46(3,4)44(48)20-10-9-11-21-45-47(5,6)41-17-13-15-19-43(41)49(45)23-27-53-31-35-57-39-37-55-33-29-51-25-8-2;/h1-2,9-21H,22-39H2,3-6H3;1H/q+1;/p-1 |
Clave InChI |
FJFLIVHAHJSGKV-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCC#C)C.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>97% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO, DMF, DCM |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N,N'-bis-(propargyl-PEG4)-Cy5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















